4-Chloro-3-methoxyphenol
Overview
Description
4-Chloro-3-methoxyphenol is a chemical compound with the molecular weight of 158.58 . It is a colorless to white solid at ambient temperatures, although yellowing occurs with exposure to light and air . It is sold in a crystalline pellet form and has a slight, phenolic odor .
Synthesis Analysis
The synthesis of 4-Chloro-3-methoxyphenol can be achieved through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction requires a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 .
Physical And Chemical Properties Analysis
4-Chloro-3-methoxyphenol has a density of 1.3±0.1 g/cm^3 . Its boiling point is 267.0±20.0 °C at 760 mmHg . The compound has a molar refractivity of 39.7±0.3 cm^3 .
Scientific Research Applications
Microbial Degradation of Environmental Pollutants
4-Chloro-3-methoxyphenol: is studied for its role in the microbial degradation of chlorophenolic compounds, which are environmental pollutants . Research has focused on how microorganisms utilize these compounds as carbon sources, aiding in bioremediation efforts.
Medicine: Antimicrobial Applications
In the medical field, derivatives of 4-Chloro-3-methoxyphenol have been synthesized and evaluated for their antimicrobial properties. These compounds show potential in combating various bacterial strains, making them valuable in developing new antibiotics .
Environmental Science: Bioremediation
This compound is involved in the sustainable degradation of organophosphate pesticides. Studies have shown that certain microbes can use 4-Chloro-3-methoxyphenol as a carbon and energy source, highlighting its importance in environmental cleanup processes .
Biotechnology: Enzyme Engineering
The flexibility of microorganisms in metabolizing 4-Chloro-3-methoxyphenol is leveraged in biotechnology for enzyme engineering. This application is crucial for the development of sustainable environmental remediation strategies .
Industrial Processes: Waste Management
In industrial processes, 4-Chloro-3-methoxyphenol is part of the waste that requires management due to its presence in effluents from various manufacturing activities. Its degradation is vital for reducing environmental impact .
Material Science: Synthesis of New Materials
Research in material science explores the use of 4-Chloro-3-methoxyphenol in the synthesis of new materials, including its potential in creating novel polymers with specific desired properties .
Pharmacology: Drug Development
In pharmacology, 4-Chloro-3-methoxyphenol is a candidate for developing new drugs due to its biological activity. Its derivatives are being studied for their therapeutic potential in various diseases .
Safety and Hazards
Future Directions
Phenol derivatives like 4-Chloro-3-methoxyphenol have high potential for synthesizing bioactive natural products and conducting polymers . They are slowly being recognized for their potential biological activities and their use in various industries, including plastics, adhesives, and coatings . Future research could focus on exploring these potentials further.
properties
IUPAC Name |
4-chloro-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFRBXPBRPYULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313376 | |
Record name | 4-Chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxyphenol | |
CAS RN |
18113-07-0 | |
Record name | 4-Chloro-3-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18113-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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